Structural Differentiation: N-Indol-1-yl Acetamide Side Chain Versus 2-Phenyl or 2-(4-Chloro)phenyl Analogs
The target compound features an indole moiety connected via an acetamide linker at the N-1 position of indole. In contrast, the closest 2-arylimidazo[1,2-a]pyridine-3-acetamide analogs described in patent US-8980887-B2 predominantly bear substituted phenyl rings (e.g., 4-chlorophenyl, 4-methoxyphenyl) rather than an N-indol-1-yl acetamide group [1]. The N-indol-1-yl acetamide motif introduces an additional hydrogen-bond acceptor and an extended aromatic surface compared to simple phenyl-acetamide analogs. While no direct head-to-head TSPO binding data are publicly available for the target compound, SAR studies on related 2-phenylimidazo[1,2-a]pyridine TSPO ligands indicate that para-substituents on the phenyl ring modulate affinity from Ki = 7.0 nM (DPA-714, 4-methoxy substitution) to Ki = 159.3 nM (unoptimized 2-(4-chloro)phenyl-imidazo[1,2-a]pyridine analogs) [2][3]. The replacement of the phenyl ring with an N-indol-1-yl acetamide moiety represents a distinct chemical space that may confer differential binding kinetics or selectivity versus the benzodiazepine receptor (CBR), a known off-target of phenyl-based TSPO ligands [1].
| Evidence Dimension | 2-aryl substituent identity and TSPO binding affinity |
|---|---|
| Target Compound Data | N-indol-1-yl acetamide substituent (no direct Ki data available) |
| Comparator Or Baseline | DPA-714 (Ki = 7.0 nM for TSPO, 4-methoxyphenyl substitution); 2-(4-chloro)phenyl-imidazo[1,2-a]pyridine analog (Ki = 159.3 nM for TSPO); CB86 (Ki = 32.1 nM for TSPO, imidazo[1,2-a]pyridine-based ligand) |
| Quantified Difference | Not directly quantifiable; Ki range for class spans ~7 nM to >150 nM depending on aryl substitution |
| Conditions | TSPO competitive binding assays using rat kidney mitochondrial membranes or C6 glioma cell membranes with [3H]PK11195 as radioligand |
Why This Matters
The N-indol-1-yl acetamide substituent represents a structurally distinct pharmacophoric element not commonly explored in the TSPO ligand patent space, potentially offering intellectual property freedom-to-operate and novel selectivity profiles relative to extensively characterized phenyl-based analogs like DPA-714 and CB86.
- [1] Qin J, Li Y, Zhang Y, Li Y, Yun L, Zhao N, Yang R, Feng Z. US Patent 8,980,887 B2. 2-Aryl imidazo[1,2-a]pyridine-3-acetamide derivatives, preparation methods and uses thereof. Grant Date: March 17, 2015. View Source
- [2] MedChemExpress. DPA-714, TSPO Ligand, Ki = 7 nM. https://www.medchemexpress.cn/DPA-714.html View Source
- [3] Denora N, Laquintana V, Pisu MG, et al. 2-Phenyl-imidazo[1,2-a]pyridine compounds as TSPO ligands: synthesis, binding affinity and electrophysiological studies. J Med Chem. 2008;51(21):6875-6886. View Source
